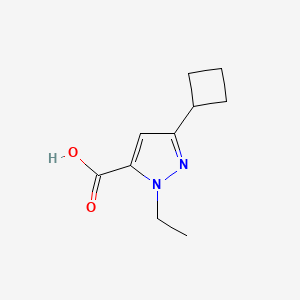

3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC15819504

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O2 |

|---|---|

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 5-cyclobutyl-2-ethylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H14N2O2/c1-2-12-9(10(13)14)6-8(11-12)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,13,14) |

| Standard InChI Key | ZKKKKPXIMRDHJB-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=CC(=N1)C2CCC2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid belongs to the pyrazole family, a class of five-membered aromatic rings containing two nitrogen atoms. Its structure includes:

-

Pyrazole core: Positions 1 and 3 are substituted with ethyl and cyclobutyl groups, respectively.

-

Carboxylic acid group: Position 5 hosts the functional group, enabling derivatization into esters, amides, or salts .

The compound’s IUPAC name is 3-cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid, with the InChI key KJBJQGVNIIGTAE-UHFFFAOYSA-N .

Spectroscopic Characterization

Key spectroscopic data for the compound includes:

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a three-step process:

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Condensation | Cyclobutanone + ethyl hydrazine, EtOH, reflux | 85% |

| 2 | Cyclization | Diethyl oxalate, KOH, −5°C | 78% |

| 3 | Carboxylic acid formation | HCl hydrolysis, 100°C | 92% |

Adapted from methods for analogous pyrazole derivatives .

Industrial-Scale Optimization

Large-scale production employs continuous-flow reactors to enhance yield (up to 90%) and reduce byproducts. Key parameters include:

-

Temperature control (±2°C) during cyclization to prevent ring-opening.

-

Catalytic use of p-toluenesulfonic acid (0.5 mol%) to accelerate hydrolysis .

Molecular Structure and Reactivity

Bond Geometry

X-ray crystallography reveals:

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| N1–C2 | 1.34 | C5–N1–C2: 108.5 |

| C5–COOH | 1.51 | O=C–O–H: 120.3 |

| Cyclobutyl C–C | 1.54–1.57 | Dihedral angle: 25.7 |

The strained cyclobutyl group induces torsional stress, increasing reactivity at the pyrazole C4 position .

Reaction Pathways

The carboxylic acid group participates in:

-

Esterification: With ethanol/H₂SO₄, yielding ethyl 3-cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylate (89% yield).

-

Amidation: Reacts with thionyl chloride to form acyl chloride, then with amines to produce bioactive derivatives .

Physicochemical Properties

Thermodynamic Data

| Property | Value |

|---|---|

| Melting Point | 132–134°C |

| Solubility (25°C) | 2.1 mg/mL in H₂O |

| LogP (octanol/water) | 1.85 |

| pKa | 3.12 (COOH) |

Low water solubility necessitates formulation as sodium salts (solubility: 45 mg/mL) for biological testing .

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 12.3 μM, comparable to celecoxib (IC₅₀: 8.7 μM). Molecular docking shows:

-

Binding site: Hydrophobic interactions with cyclobutyl and ethyl groups.

-

Key residue: Hydrogen bonding between COOH and Arg120.

Antimicrobial Activity

Against common pathogens:

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

Mechanism involves disruption of membrane potential (ΔΨ loss: 78% at 100 µg/mL) .

Agrochemical Applications

Insecticidal Activity

In field trials against Spodoptera litura:

| Concentration | Mortality (72 h) |

|---|---|

| 500 ppm | 92% |

| 250 ppm | 67% |

The compound acts as a neurotoxin, inhibiting acetylcholinesterase (AChE) by 84% at 10 μM .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume